molecular formula C11H13ClO3 B080804 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid CAS No. 14234-20-9

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Cat. No.: B080804
CAS No.: 14234-20-9
M. Wt: 228.67 g/mol
InChI Key: OGSDXLUKTYSYNE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H13ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-chloro-3,5-dimethylphenol with 2-bromopropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxyl-substituted derivatives.

    Substitution: Formation of amino or alkyl-substituted derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The propanoic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)propanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSDXLUKTYSYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390395
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14234-20-9
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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